Cas no 1016522-88-5 (4-Fluoro-3-(methoxymethyl)phenylmethanamine)

4-Fluoro-3-(methoxymethyl)phenylmethanamine 化学的及び物理的性質
名前と識別子
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- [4-fluoro-3-(methoxymethyl)phenyl]methanamine
- Benzenemethanamine, 4-fluoro-3-(methoxymethyl)-
- 4-Fluoro-3-(methoxymethyl)phenylmethanamine
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- MDL: MFCD09809350
- インチ: 1S/C9H12FNO/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4H,5-6,11H2,1H3
- InChIKey: PCQZCUNMYIQSRJ-UHFFFAOYSA-N
- SMILES: C1(CN)=CC=C(F)C(COC)=C1
計算された属性
- 精确分子量: 169.090292g/mol
- 同位素质量: 169.090292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 169.2g/mol
- XLogP3: 0.5
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- Boiling Point: 231.9±30.0 °C at 760 mmHg
- フラッシュポイント: 94.0±24.6 °C
- じょうきあつ: 0.1±0.5 mmHg at 25°C
4-Fluoro-3-(methoxymethyl)phenylmethanamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Fluoro-3-(methoxymethyl)phenylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB000757956-5g |
[4-fluoro-3-(methoxymethyl)phenyl]methanamine |
1016522-88-5 | 95+% | 5g |
¥14111.00 | 2023-09-15 | |
TRC | F592680-10mg |
[4-Fluoro-3-(methoxymethyl)phenyl]methanamine |
1016522-88-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | F592680-50mg |
[4-Fluoro-3-(methoxymethyl)phenyl]methanamine |
1016522-88-5 | 50mg |
$ 160.00 | 2022-06-04 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CB000757956-1g |
[4-fluoro-3-(methoxymethyl)phenyl]methanamine |
1016522-88-5 | 95+% | 1g |
¥5528.00 | 2023-09-15 | |
Enamine | EN300-81608-5.0g |
[4-fluoro-3-(methoxymethyl)phenyl]methanamine |
1016522-88-5 | 93.0% | 5.0g |
$1862.0 | 2025-02-21 | |
1PlusChem | 1P01AK5Q-10g |
[4-fluoro-3-(methoxymethyl)phenyl]methanamine |
1016522-88-5 | 93% | 10g |
$3476.00 | 2023-12-27 | |
Enamine | EN300-81608-10g |
[4-fluoro-3-(methoxymethyl)phenyl]methanamine |
1016522-88-5 | 93% | 10g |
$2762.0 | 2023-09-02 | |
Enamine | EN300-81608-1g |
[4-fluoro-3-(methoxymethyl)phenyl]methanamine |
1016522-88-5 | 93% | 1g |
$642.0 | 2023-09-02 | |
1PlusChem | 1P01AK5Q-250mg |
[4-fluoro-3-(methoxymethyl)phenyl]methanamine |
1016522-88-5 | 93% | 250mg |
$452.00 | 2023-12-27 | |
Enamine | EN300-81608-0.1g |
[4-fluoro-3-(methoxymethyl)phenyl]methanamine |
1016522-88-5 | 93.0% | 0.1g |
$221.0 | 2025-02-21 |
4-Fluoro-3-(methoxymethyl)phenylmethanamine 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
4-Fluoro-3-(methoxymethyl)phenylmethanamineに関する追加情報
Introduction to 4-Fluoro-3-(methoxymethyl)phenylmethanamine (CAS No. 1016522-88-5)
4-Fluoro-3-(methoxymethyl)phenylmethanamine, a compound with the chemical identifier CAS No. 1016522-88-5, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of a fluoro substituent and an amine group in its molecular framework imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The molecular structure of 4-Fluoro-3-(methoxymethyl)phenylmethanamine consists of a benzene ring substituted with a fluoro atom at the 4-position and a methoxymethyl group at the 3-position, connected to a methylamine moiety. This configuration suggests potential interactions with various biological targets, including enzymes and receptors, which are critical for drug design. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a pivotal role in enhancing the pharmacokinetic properties of pharmaceutical compounds.
In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their broad spectrum of biological activities. The incorporation of fluorine into pharmaceutical molecules has been shown to improve their bioavailability, reduce metabolic degradation, and enhance binding affinity to biological targets. For instance, fluoroaromatics have been widely used in the synthesis of antiviral, anticancer, and anti-inflammatory drugs. The compound 4-Fluoro-3-(methoxymethyl)phenylmethanamine aligns with this trend, offering a promising candidate for further exploration in drug discovery.
The methoxymethyl group in the molecule provides an additional site for chemical modification, enabling the synthesis of derivatives with tailored biological properties. This functionality is particularly useful in medicinal chemistry for introducing solubility-enhancing groups or for further derivatization to target specific biological pathways. The combination of these structural features makes 4-Fluoro-3-(methoxymethyl)phenylmethanamine a versatile intermediate in the synthesis of more complex pharmaceutical agents.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of potential drug candidates like 4-Fluoro-3-(methoxymethyl)phenylmethanamine. These techniques allow researchers to predict binding interactions with biological targets, assess metabolic stability, and optimize pharmacokinetic profiles before conducting expensive experimental trials. The integration of machine learning algorithms has further enhanced the accuracy of these predictions, making it possible to identify lead compounds more efficiently.
The pharmacological potential of 4-Fluoro-3-(methoxymethyl)phenylmethanamine has been explored in several preclinical studies. These studies have demonstrated its ability to interact with various enzymes and receptors, suggesting applications in treating a range of diseases. For example, preliminary data indicate that this compound may exhibit inhibitory effects on certain kinases involved in cancer progression. Additionally, its interaction with neurotransmitter receptors has raised interest in its potential as an anxiolytic or antidepressant agent.
The synthesis of 4-Fluoro-3-(methoxymethyl)phenylmethanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to construct the desired molecular framework efficiently. These techniques not only improve the scalability of production but also enhance the overall quality of the final product.
In conclusion, 4-Fluoro-3-(methoxymethyl)phenylmethanamine (CAS No. 1016522-88-5) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its incorporation into drug development pipelines holds significant promise for addressing unmet medical needs across various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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